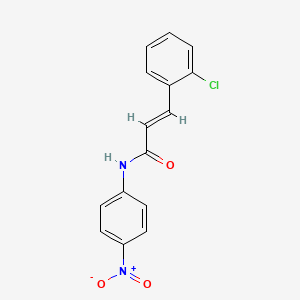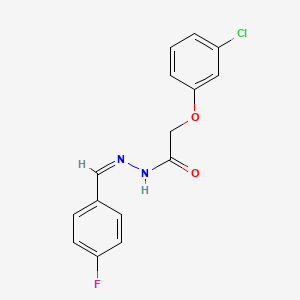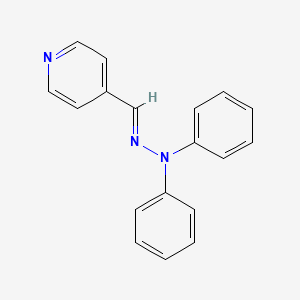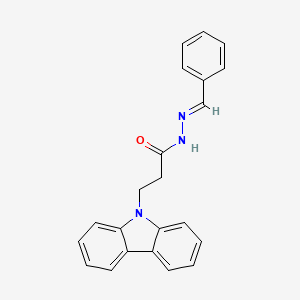
3-(2-chlorophenyl)-N-(4-nitrophenyl)acrylamide
Descripción general
Descripción
The compound “3-(2-chlorophenyl)-N-(4-nitrophenyl)acrylamide” is an organic compound, likely part of the acrylamide family. Acrylamides are typically used in industrial processes and have various applications in the field of polymer chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely involve a central acrylamide group (a carbon double-bonded to an oxygen and single-bonded to a nitrogen), with phenyl groups substituted with chlorine and nitro groups at the 2nd and 4th positions respectively .Chemical Reactions Analysis
As an organic compound, “3-(2-chlorophenyl)-N-(4-nitrophenyl)acrylamide” would be expected to undergo various chemical reactions typical of acrylamides and substituted phenyl compounds. These could include electrophilic aromatic substitution, nucleophilic addition, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As an acrylamide, we might expect it to be a solid at room temperature, but without specific data, this is speculative .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-14-4-2-1-3-11(14)5-10-15(19)17-12-6-8-13(9-7-12)18(20)21/h1-10H,(H,17,19)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIRROIBPFBPP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3861400.png)
![ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate](/img/structure/B3861405.png)
![2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride](/img/structure/B3861412.png)


![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)


![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861465.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3861467.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3861468.png)
![4,4'-oxybis{N'-[(5-methyl-2-furyl)methylene]benzohydrazide}](/img/structure/B3861471.png)
![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate](/img/structure/B3861487.png)